molecular formula C21H32O2 B041534 5a-Pregnane-3,20-dione CAS No. 566-65-4

5a-Pregnane-3,20-dione

Cat. No.: B041534
CAS No.: 566-65-4
M. Wt: 316.5 g/mol
InChI Key: XMRPGKVKISIQBV-BJMCWZGWSA-N
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Mechanism of Action

Target of Action

5α-Pregnane-3,20-dione, also known as 5α-Dihydroprogesterone or Allopregnanedione, is an endogenous progestogen and neurosteroid . It primarily targets the progesterone receptor and the GABA A receptor . The progesterone receptor plays a crucial role in the reproductive system, while the GABA A receptor is involved in inhibitory neurotransmission in the central nervous system .

Mode of Action

5α-Pregnane-3,20-dione acts as an agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor . This means it binds to these receptors and enhances their activity. It has a relatively low affinity for the gaba a receptor compared to other 3α-hydroxylated progesterone metabolites . It has also been found to act as a negative allosteric modulator of the GABA A -rho receptor .

Biochemical Pathways

5α-Pregnane-3,20-dione is synthesized from progesterone and is an intermediate in the synthesis of allopregnanolone and isopregnanolone from progesterone . It is metabolized by the aldo-keto reductases (AKRs) AKR1C1, AKR1C2, and AKR1C4 . AKR1C1 preferentially forms 20α-hydroxy-5α-pregnane-3-one while AKR1C2 preferentially forms allopregnanolone .

Pharmacokinetics

It is known that it is synthesized and metabolized in the body, and its effects are mediated through its interactions with various receptors .

Result of Action

5α-Pregnane-3,20-dione has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin . These changes may contribute to promoting breast neoplasia and metastasis .

Action Environment

The action of 5α-Pregnane-3,20-dione can be influenced by various environmental factors. For example, the expression of its target receptors and metabolizing enzymes can vary depending on the tissue type . These enzymes are highly expressed in the human liver and mammary gland but have relatively modest expression in the human brain and uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Pregnane-3,20-dione typically involves the reduction of progesterone. The reduction process can be catalyzed by enzymes such as aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, and AKR1C4, which convert progesterone to 5alpha-Pregnane-3,20-dione with high catalytic efficiency .

Industrial Production Methods: Industrial production methods for 5alpha-Pregnane-3,20-dione are not extensively documented. the process generally involves the use of biocatalysts or chemical reduction methods to convert progesterone to the desired compound. The reaction conditions typically include controlled temperature and pH to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Pregnane-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5alpha-Pregnane-3,20-dione is unique due to its specific role as an intermediate in steroid biosynthesis and its distinct effects on the GABA-A receptor compared to other neurosteroids. Its ability to modulate neuronal activity and influence reproductive processes makes it a compound of significant interest in both research and therapeutic contexts .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPGKVKISIQBV-BJMCWZGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017277
Record name 5alpha-Dihydroprogesterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5a-Pregnane-3,20-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-65-4
Record name 5α-Dihydroprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-65-4
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Record name 3,20-Allopregnanedione
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Record name 3,20-Allopregnanedione
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Record name 5alpha-Dihydroprogesterone
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Record name 5-α-pregnane-3,20-dione
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Record name 3,20-ALLOPREGNANEDIONE
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Record name 5a-Pregnane-3,20-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name 5a-Pregnane-3,20-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 5α-Pregnane-3,20-dione exerts its biological effects by binding to specific receptors located in the plasma membrane of target cells. [] This binding initiates a cascade of intracellular signaling events, leading to changes in gene expression and cellular responses.

ANone: Binding of 5α-Pregnane-3,20-dione to its receptors has been shown to influence various cellular processes, including cell proliferation, adhesion, and migration. [, ] In breast cancer cells, for instance, 5α-Pregnane-3,20-dione has been implicated in promoting tumorigenesis by stimulating cell growth and detachment. []

ANone: Although 5α-Pregnane-3,20-dione is a metabolite of progesterone, it exhibits distinct biological activities. While progesterone primarily exerts its effects through intracellular receptors that regulate gene transcription, 5α-Pregnane-3,20-dione acts via membrane-associated receptors, leading to more rapid, non-genomic cellular responses. [, ]

ANone: The molecular formula of 5α-Pregnane-3,20-dione is C21H32O2, and its molecular weight is 316.48 g/mol.

ANone: Yes, spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize the structure of 5α-Pregnane-3,20-dione. [, ] These methods provide valuable information about the compound's chemical structure and purity.

ANone: While specific data on material compatibility and stability under diverse conditions is limited in the provided research, it is known that 5α-Pregnane-3,20-dione is susceptible to enzymatic metabolism in various tissues. [, , , , , , , , , , , ] Further investigations are needed to fully elucidate its stability profile and potential applications.

ANone: No, 5α-Pregnane-3,20-dione itself is not known to possess catalytic properties. It functions primarily as a signaling molecule by binding to its receptors.

ANone: As with all chemical substances, researchers handling 5α-Pregnane-3,20-dione should adhere to standard laboratory safety protocols and consult relevant safety data sheets (SDS). Specific SHE regulations may vary depending on the country and institution.

ANone: 5α-Pregnane-3,20-dione is known to be metabolized in various tissues, including the liver, brain, and uterus. [, , , , , , , , , , , ] It is primarily excreted as conjugated metabolites in the urine. [] Specific details on its ADME profile and in vivo activity require further investigation.

ANone: In vitro studies have employed breast cancer cell lines, such as MCF-7 and MCF-10A cells, to investigate the effects of 5α-Pregnane-3,20-dione on cell proliferation, adhesion, and detachment. [, ] Animal models, including rats, have been used to study the effects of 5α-Pregnane-3,20-dione on various physiological processes, including ovarian function and steroid hormone metabolism. [, , , , , , , , , ]

ANone: The provided research does not mention any clinical trials involving 5α-Pregnane-3,20-dione. Clinical trials are essential for evaluating the safety and efficacy of any compound in humans.

ANone: Specific resistance mechanisms to 5α-Pregnane-3,20-dione have not been identified in the provided research.

ANone: The provided research focuses primarily on the biological activity and metabolic pathways of 5α-Pregnane-3,20-dione. Comprehensive toxicological studies are crucial for assessing the safety profile of any compound.

ANone: The provided research does not provide detailed information on drug delivery strategies, biomarkers, analytical method validation, environmental impact, or the other aspects listed in questions 13-26.

ANone: Early research on 5α-Pregnane-3,20-dione focused on its identification as a metabolite of progesterone. [, ] Subsequent studies have uncovered its role in various physiological processes, including reproduction, stress response, and behavior. [, , , , , , , , , ] More recent research has explored its potential implications in various health conditions, including cancer. [, ]

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